

# ARP-100: Core Biochemical Profile

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Arp-100

CAS No.: 704888-90-4

Cat. No.: S519372

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This table outlines the primary biological target and selectivity of **ARP-100**.

Property	Description
Primary Target	Matrix Metalloproteinase-2 (MMP-2) [1] [2] [3]
IC <sub>50</sub> (MMP-2)	12 nM [1] [2] [3]
Selectivity Profile	Selective over MMP-1 (>50 μM), MMP-3 (4.5 μM), MMP-7 (>50 μM) [1] [2] [3]
IC <sub>50</sub> (MMP-9)	0.2 μM (200 nM) [1] [2] [3]

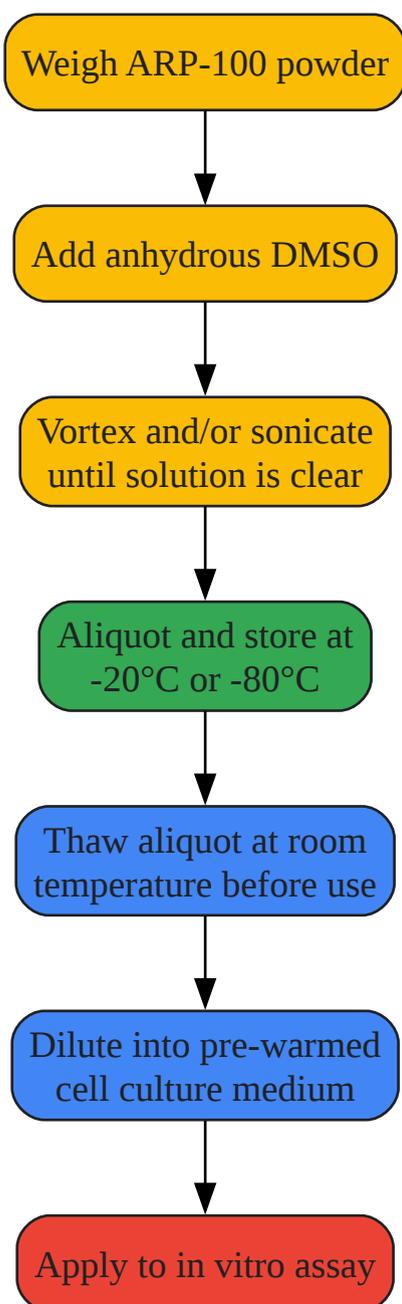
## ARP-100: Solubility & Stock Solution Preparation

This table provides the essential data for preparing a stock solution of **ARP-100** in DMSO.

Parameter	Details
Recommended Solvent	DMSO (Dimethyl Sulfoxide) [1] [3] [4]
Solubility in DMSO	~100 mg/mL [1] [3] [5]
Molar Concentration	~274.41 mM [1] [3]

Parameter	Details
Standard Stock Concentration	10 mM to 100 mM [1] [4]
Storage	-20°C for short-term (1 month); -80°C for long-term (6 months) [1] [3]

The experimental workflow for preparing and using **ARP-100** stock solutions can be visualized as follows:



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## Detailed Experimental Protocols

### Preparation of 10 mM DMSO Stock Solution

This is a standard concentration suitable for most *in vitro* assays.

- **Calculation:** To prepare 1 mL of a 10 mM stock solution, weigh 3.64 mg of **ARP-100** (MW = 364.42 g/mol) [1] [2] [3].
- **Dissolution:** Transfer the weighed powder to a sterile vial. Add 1 mL of pure, anhydrous DMSO to achieve a final concentration of 10 mM [1] [4].
- **Mixing:** Vortex the mixture thoroughly for 1-2 minutes. If any undissolved material remains, brief sonication in a water bath sonicator is recommended to aid dissolution and obtain a clear solution [3] [4] [6].
- **Aliquoting and Storage:** Immediately aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months [1] [3].

### In Vitro Cell Invasion Assay (Matrigel Model)

This protocol is adapted from studies demonstrating the anti-invasive properties of **ARP-100** [2] [6].

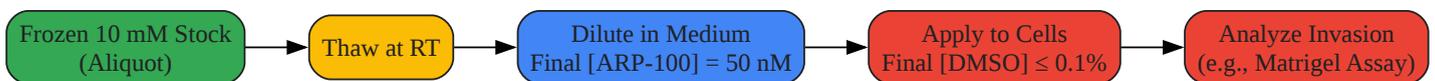
- **Cell Line:** HT1080 human fibrosarcoma cells (which overexpress MMP-2 and MMP-9) [2] [6].
- **Preparation of Working Concentration:**
  - Thaw a stock aliquot of **ARP-100** at room temperature.
  - Dilute the stock directly into pre-warmed serum-free or complete cell culture medium to achieve the final working concentration of **50 nM** [1] [2] [4]. It is critical to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically  $\leq 0.1\%$ ) to avoid solvent toxicity [1] [3].
- **Treatment:** Plate HT1080 cells on Matrigel in complete medium. After 24 hours, replace the medium with the treatment medium containing 50 nM **ARP-100** [2].
- **Incubation Time:** Incubate the cells with **ARP-100** for 1 hour before assessing invasion, or for the duration of the experiment (e.g., 24 hours) [2].
- **Expected Outcome:** A significant reduction in the total number of invasive elongations compared to the vehicle (DMSO) control [1] [2] [6].

## Critical Considerations for Application

- **DMSO Final Concentration:** When adding the stock solution to cell cultures, the final DMSO concentration must be kept as low as possible, typically  $\leq 0.1\%$  v/v. Higher concentrations can be toxic to cells and confound experimental results [1] [3]. Always include a vehicle control with the same concentration of DMSO.
- **Solution Stability:** Always use a freshly prepared stock solution or a recently thawed aliquot. Avoid repeated freezing and thawing, as this can degrade the compound and reduce its efficacy [3] [6].
- **Solubility in Aqueous Buffers:** **ARP-100** has limited solubility in plain aqueous buffers. For *in vivo* studies, more complex formulations are required, such as sequential addition to a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve concentrations of about 2.5-3.3 mg/mL (6.86-9.06 mM) [1] [2] [4].

## Workflow for In Vitro Assay

The process of going from a frozen stock to a treated cell culture is outlined below.



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## Troubleshooting Guide

Problem	Potential Cause	Solution
<b>Precipitation in culture medium</b>	Rapid addition of stock to aqueous medium; compound exceeding its solubility in final formulation.	Pre-warm the culture medium. Add the DMSO stock slowly while vortexing the medium to ensure rapid mixing and dilution [6].
<b>Loss of biological activity</b>	Degradation due to improper storage or repeated freeze-thaw cycles.	Prepare fresh stock solutions. Store at $-80^{\circ}\text{C}$ in single-use aliquots. Avoid more than 2-3 freeze-thaw cycles [1] [3].

Problem	Potential Cause	Solution
High cellular toxicity	Final DMSO concentration is too high.	Re-calculate dilutions to ensure DMSO is $\leq 0.1\%$ . Include a vehicle control with the same DMSO concentration.

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## References

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**Address:** Ontario, CA 91761, United States

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